molecular formula C18H13N3O3 B1228507 N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine

N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine

Cat. No. B1228507
M. Wt: 319.3 g/mol
InChI Key: ACBAKVVEGJKNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine is a member of benzodioxoles.

Scientific Research Applications

Antimicrobial Activity

N-(1,3-Benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine derivatives have demonstrated notable antimicrobial activities. In particular, a compound synthesized from similar structures showed activity against S. aureus and other microbes like B. subtilis, B. cereus, C. albicans, and A. niger, highlighting its potential as an antimicrobial agent (Attia et al., 2014).

Luminescent Properties

Compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine exhibit luminescent properties. A study on pyridyl substituted derivatives revealed that they are luminescent in both solution and solid states and demonstrate multi-stimuli-responsive properties, which could be significant for various applications in material sciences (Srivastava et al., 2017).

Antitumor Activity

Certain derivatives of benzofuro[3,2-d]pyrimidin, a core component of N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine, have been studied for their antitumor properties. For instance, novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, a similar compound, showed remarkable activity against various cancer cell lines in vitro, indicating potential applications in cancer research and therapy (Insuasty et al., 2008).

Synthesis and Structural Analysis

The compound and its derivatives have been a subject of synthesis and structural analysis. Various methods have been developed to synthesize benzofuro[3,2-d]pyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications in pharmaceutical and material sciences (Wang et al., 2019).

Bioactivity Overview

Benzofuro[3,2-d] pyrimidine derivatives, closely related to the compound , are significant in synthesizing pharmaceuticals for various therapeutic applications, including antibiosis, anti-inflammatory, anticancer, and memory enhancement (Wei-ming, 2010).

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13N3O3/c1-2-4-13-12(3-1)16-17(24-13)18(21-9-20-16)19-8-11-5-6-14-15(7-11)23-10-22-14/h1-7,9H,8,10H2,(H,19,20,21)

InChI Key

ACBAKVVEGJKNPL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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